

Application Notes and Protocols for Fanregratinib in Cell Culture

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Compound of Interest

Compound Name: FK-453

Cat. No.: B1672742

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Introduction

Fanregratinib is a potent and orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) types 1, 2, and 3.[1][2][3] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[4] These application notes provide a comprehensive guide for the preparation and use of fanregratinib in a cell culture setting, including detailed protocols for stock solution preparation and cell viability assays.

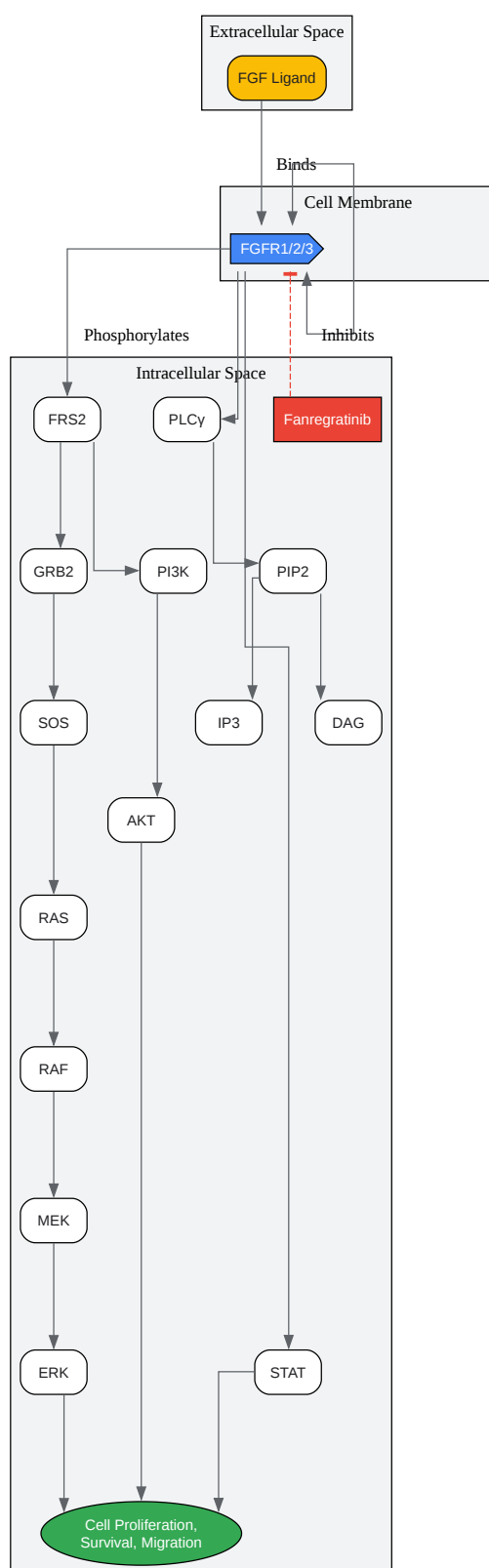
Physicochemical and Solubility Data

A clear understanding of the physicochemical properties of fanregratinib is essential for accurate and reproducible experimental results. The following table summarizes key quantitative data for fanregratinib.

| Property | Value | Source |
|--------------------|-----------------------------------------------------------------|-----------------------------------------|
| Molecular Formula | C ₂₇ H ₃₃ ClN ₆ O ₂ | [1] |
| Molecular Weight | 509.0 g/mol | [1] |
| Appearance | Solid | - |
| CAS Number | 1628537-44-9 | [1] |
| Solubility | Soluble in DMSO | General knowledge for similar compounds |
| Insoluble in water | General knowledge for similar compounds | |

Signaling Pathway

Fanregratinib exerts its effects by inhibiting the phosphorylation of FGFR1, FGFR2, and FGFR3, thereby blocking downstream signaling cascades. The diagram below illustrates the FGFR signaling pathway and the point of inhibition by fanregratinib.



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Figure 1: FGFR Signaling Pathway and Fanregratinib Inhibition.

Experimental Protocols

Protocol 1: Fanregratinib Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution of fanregratinib in Dimethyl Sulfoxide (DMSO).

Materials:

- Fanregratinib powder
- Anhydrous DMSO
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Sterile, disposable polypropylene tubes

Procedure:

- **Equilibration:** Allow the vial of fanregratinib powder to reach room temperature before opening to prevent moisture condensation.
- **Weighing:** On a calibrated analytical balance, accurately weigh 5.09 mg of fanregratinib powder and transfer it to a sterile polypropylene tube.
- **Dissolution:** Add 1 mL of anhydrous DMSO to the tube containing the fanregratinib powder.
- **Solubilization:** Tightly cap the tube and vortex for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution. The solution should be clear and free of particulates.
- **Aliquoting and Storage:** Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

- Storage: Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of fanregratinib on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cells of interest cultured in appropriate medium
- 96-well cell culture plates
- Fanregratinib stock solution (10 mM in DMSO)
- Complete cell culture medium
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Multichannel pipette
- Microplate reader

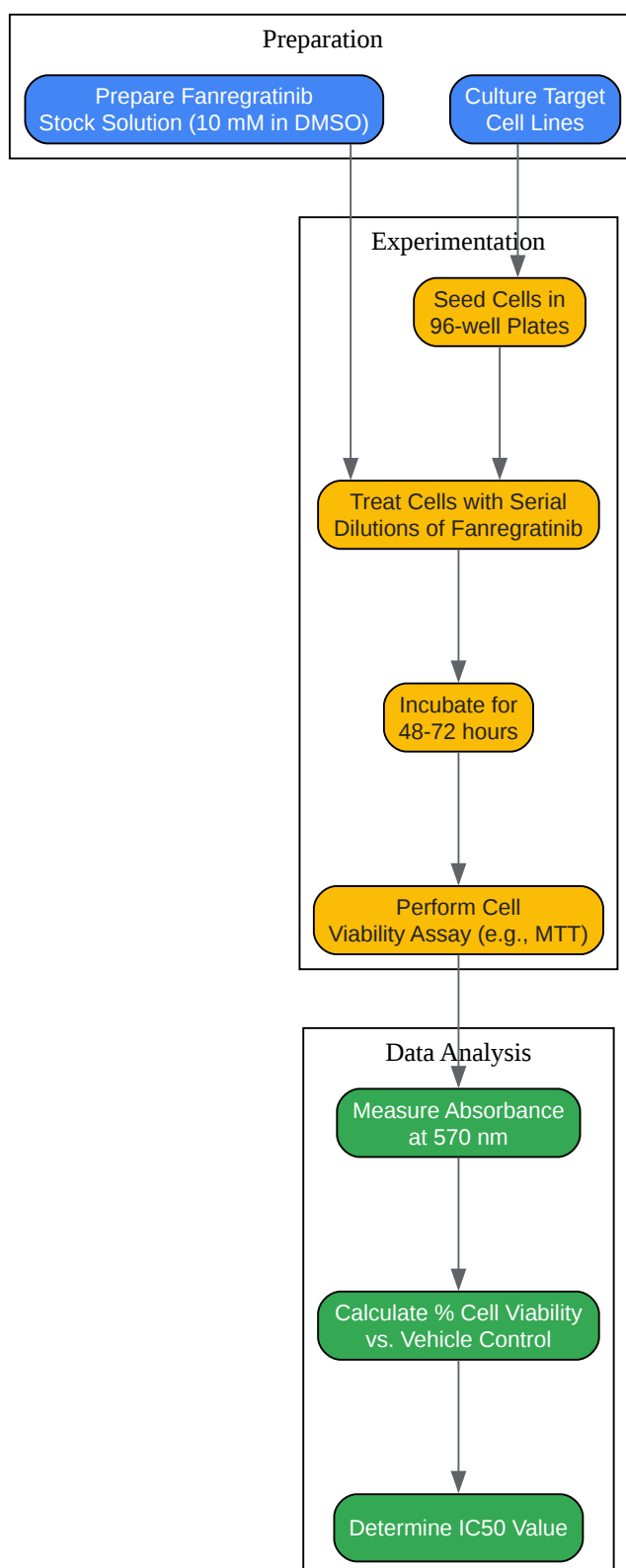
Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Preparation: Prepare serial dilutions of fanregratinib in complete culture medium from the 10 mM stock solution. A common starting range is from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

- **Cell Treatment:** Carefully remove the medium from the wells and add 100 μ L of the prepared fanregratinib dilutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells.
- **Incubation:** Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[\[5\]](#)
- **MTT Addition:** After the incubation period, add 10 μ L of 5 mg/mL MTT solution to each well.
- **Formazan Crystal Formation:** Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
- **Solubilization:** Carefully remove the medium containing MTT and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Subtract the absorbance of the blank wells from all other readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC₅₀ value (the concentration of fanregratinib that inhibits cell growth by 50%).

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of fanregratinib.



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Figure 2: Experimental Workflow for Fanregratinib Cell Viability Assay.

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